1-(2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetyl)piperidine-4-carboxamide
Description
1-(2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetyl)piperidine-4-carboxamide is a complex organic compound that features a unique structure combining indole, piperidine, and piperazine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
1-[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c24-22(30)16-8-12-26(13-9-16)23(31)21(29)18-14-27(19-7-3-2-6-17(18)19)15-20(28)25-10-4-1-5-11-25/h2-3,6-7,14,16H,1,4-5,8-13,15H2,(H2,24,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJYPWADDOHXDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCC(CC4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the piperidine and piperazine groups through a series of condensation and acylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality material suitable for research and development.
Chemical Reactions Analysis
Types of Reactions
1-(2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Chemical Structure and Synthesis
1-(2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetyl)piperidine-4-carboxamide is characterized by a complex arrangement that incorporates indole and piperidine moieties. The synthesis typically involves multi-step organic reactions, including condensation and acylation processes. Key steps include:
- Preparation of Indole Derivative : Initial formation of the indole structure.
- Introduction of Piperidine Groups : Sequential addition of piperidine through condensation reactions.
- Purification : Advanced techniques like chromatography are employed to ensure high purity and yield.
Scientific Research Applications
The compound has shown promise across several fields:
Chemistry
- Building Block for Complex Molecules : It serves as a precursor for synthesizing more intricate chemical entities, aiding in the exploration of reaction mechanisms.
Biology
- Biochemical Probes : Investigated for interactions with biological macromolecules, offering insights into cellular processes.
Medicine
- Therapeutic Potential : Explored for applications in treating various conditions, including cancer and neurological disorders. Its ability to induce apoptosis in cancer cells has been particularly noted.
Industrial Applications
- Material Development : Utilized in creating new materials and enhancing chemical processes.
Research has highlighted several biological activities associated with this compound:
Case Study 1: Anticancer Efficacy
In controlled laboratory settings, 1-(2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetyl)piperidine-4-carboxamide exhibited significant cytotoxicity against K562 leukemia cells. The study demonstrated an IC50 comparable to established chemotherapeutics, indicating strong potential for anticancer applications. Flow cytometry analyses revealed that the compound induces apoptosis primarily through intrinsic pathways, showcasing its mechanism of action against cancer cells.
Case Study 2: Antimicrobial Activity
A series of derivatives based on this compound were screened against clinical isolates of Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Results indicated that specific structural modifications enhanced antimicrobial potency, with some derivatives outperforming traditional antibiotics. This highlights the compound's versatility and potential as a lead structure for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-(2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis provide insights into its mode of action.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Oxo-2-piperidin-1-ylethyl)piperazine
- N-arylsulfonyl-3-acetylindole derivatives
- Indolyl and oxochromenyl xanthenone derivatives
Uniqueness
1-(2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetyl)piperidine-4-carboxamide stands out due to its unique combination of indole, piperidine, and piperazine moieties, which confer distinct biological activities and chemical properties
Biological Activity
1-(2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetyl)piperidine-4-carboxamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This indicates a molecular weight of approximately 342.41 g/mol. The presence of the indole and piperidine moieties suggests a potential for various biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate indole derivatives with piperidine-based structures. Specific methodologies may include:
- Formation of Indole Derivatives : Utilizing starting materials such as 2-phenylindole.
- Piperidine Integration : Introducing piperidine rings through nucleophilic substitution reactions.
- Acetylation and Carboxamide Formation : Finalizing the structure by acetylation and the formation of carboxamide linkages.
Anticancer Activity
Research indicates that compounds similar to 1-(2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetyl)piperidine-4-carboxamide exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can inhibit the proliferation of various cancer cell lines, including:
The mechanism of action is believed to involve the induction of apoptosis and inhibition of key signaling pathways.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens. For example, derivatives have shown activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 20 µM to 70 µM depending on the specific strain tested:
These findings suggest that modifications to the piperidine or indole portions could enhance antibacterial efficacy.
Trypanocidal Activity
Recent studies have highlighted the potential of similar compounds in targeting Trypanosoma species, responsible for diseases such as Chagas disease. The indole motif is critical for maintaining activity against trypanothione synthetase (TryS), a validated target for drug development in this area:
This suggests a promising avenue for developing new treatments for trypanosomiasis .
Case Study 1: Anticancer Efficacy
In a controlled study, the compound demonstrated significant cytotoxic effects on K562 cells, with an IC50 comparable to established chemotherapeutics. The study utilized flow cytometry to analyze apoptosis markers, confirming that the compound induces cell death through intrinsic pathways.
Case Study 2: Antimicrobial Screening
A series of derivatives were screened against clinical isolates of MRSA and E. coli. The results indicated that structural modifications significantly influenced antimicrobial potency, with some derivatives outperforming traditional antibiotics.
Q & A
Q. What are the recommended synthetic routes for 1-(2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetyl)piperidine-4-carboxamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of piperidine-indole derivatives typically involves multi-step reactions. For example, indole-piperidine coupling can be achieved via alkylation or amide bond formation. A validated approach involves:
- Step 1: Reacting 4-(1H-indol-3-yl)-piperidine-carboxylic acid ethyl ester with a brominated reagent (e.g., 1-bromo-2-methoxyethane) in dichloromethane under basic conditions (e.g., NaOH) to introduce substituents .
- Step 2: Amide bond formation using coupling agents like HOBt/EDC in DMF at 40°C, followed by purification via liquid-liquid extraction and chromatography .
Key Factors Affecting Yield: - Reaction Time: Extended stirring (e.g., 24 hours at room temperature) improves conversion .
- Coupling Agent Selection: HOBt/EDC minimizes racemization compared to DCC .
- Solvent Choice: Polar aprotic solvents (DMF, dichloromethane) enhance solubility of intermediates .
Q. Table 1: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | 1-bromo-2-methoxyethane, DCM, 24h RT | 98% | |
| Amidation | HOBt/EDC, DMF, 40°C | 85–98% |
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm substituent positions on the indole and piperidine rings. For example, the piperidine carbonyl (C=O) typically resonates at ~170 ppm in -NMR .
- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns. The molecular ion peak should match the theoretical mass (e.g., calculated for C₂₃H₂₇N₃O₄: 433.20 g/mol).
- X-ray Crystallography: Resolve stereochemistry and confirm crystal packing, particularly for polymorphic forms .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate byproduct formation during amide coupling?
Methodological Answer:
- Byproduct Analysis: Use LC-MS to identify impurities (e.g., unreacted starting materials or hydrolyzed intermediates).
- Condition Optimization:
- Temperature Control: Maintain 40°C to balance reaction rate and side reactions .
- Protecting Groups: Temporarily protect reactive sites (e.g., indole NH) with Boc groups to prevent undesired alkylation .
- Coupling Agent Ratio: Use a 1.2:1 molar ratio of HOBt/EDC to substrate to ensure complete activation .
Q. How should researchers address contradictions in spectral data during structural elucidation?
Methodological Answer:
- Cross-Validation: Combine -NMR, -NMR, and IR data. For example, an unexpected peak in -NMR may indicate residual solvent; confirm via deuterated solvent exchange.
- Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian .
- Crystallographic Validation: Resolve ambiguities in stereochemistry via single-crystal X-ray diffraction .
Q. What in silico methods are suitable for predicting the pharmacokinetic properties of this compound?
Methodological Answer:
- ADMET Prediction: Use tools like SwissADME or Schrödinger’s QikProp to estimate:
- Lipophilicity (LogP): Critical for blood-brain barrier penetration. Piperidine derivatives often have LogP ~2.5–3.5 .
- Metabolic Stability: Screen for CYP450 interactions using docking simulations (e.g., AutoDock Vina).
- Target Binding Affinity: Perform molecular docking with homology models of target proteins (e.g., histamine receptors for antiallergic activity) .
Q. Table 2: Predicted Pharmacokinetic Properties
| Property | Predicted Value | Tool Used |
|---|---|---|
| LogP | 3.2 | SwissADME |
| CYP2D6 Inhibition | Moderate | QikProp |
| Plasma Protein Binding | 89% | ADMETLab |
Q. How can researchers resolve low reproducibility in synthetic yields across different laboratories?
Methodological Answer:
- Standardized Protocols: Document exact molar ratios, solvent grades, and equipment (e.g., inert atmosphere for moisture-sensitive steps) .
- Purification Consistency: Use identical column chromatography parameters (e.g., silica gel pore size, gradient elution) .
- Contamination Checks: Analyze starting materials via HPLC to rule out impurities affecting reactivity .
Q. What strategies are effective for scaling up synthesis without compromising purity?
Methodological Answer:
- Continuous Flow Chemistry: Improve heat/mass transfer for exothermic reactions (e.g., alkylation steps) .
- Crystallization Optimization: Screen solvents (e.g., ethanol/water mixtures) to enhance crystal purity and yield .
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
